(Z)-3-Cyclopropylcarbamoyl-acrylic acid
Overview
Description
(Z)-3-Cyclopropylcarbamoyl-acrylic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a carbamoyl group, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Cyclopropylcarbamoyl-acrylic acid typically involves the reaction of cyclopropylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Cyclopropylcarbamoyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
(Z)-3-Cyclopropylcarbamoyl-acrylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-Cyclopropylcarbamoyl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cinnamic acid: Shares the acrylic acid moiety but lacks the cyclopropyl and carbamoyl groups.
Cyclopropylcarboxylic acid: Contains the cyclopropyl group but lacks the acrylic acid and carbamoyl groups.
Acrylic acid: Contains the acrylic acid moiety but lacks the cyclopropyl and carbamoyl groups.
Uniqueness: (Z)-3-Cyclopropylcarbamoyl-acrylic acid is unique due to the combination of the cyclopropyl, carbamoyl, and acrylic acid moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-3-Cyclopropylcarbamoyl-acrylic acid is a relatively novel compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is characterized by its cyclopropyl group and a carbamoyl functional group attached to an acrylic acid backbone. The presence of the cyclopropyl moiety may influence the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to this compound exhibit anticancer properties. For instance, research has demonstrated that certain acrylic acid derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the caspase cascade .
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes that play crucial roles in metabolic processes. For example, computational studies have indicated that similar acrylic acid derivatives can bind effectively to enzyme active sites, thereby inhibiting their function. This property could be leveraged for therapeutic applications in conditions where enzyme overactivity is a concern .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes, leading to decreased activity.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancerous cells, promoting apoptosis.
- Membrane Disruption : Interfering with bacterial cell membranes, leading to cell lysis.
Study 1: Anticancer Efficacy
A study investigating the effects of acrylic acid derivatives on cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .
Study 2: Antimicrobial Activity
In vitro tests showed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism was attributed to membrane disruption and interference with cellular respiration .
Research Findings Summary Table
Study | Focus | Findings | Methodology |
---|---|---|---|
Study 1 | Anticancer | Inhibited growth in cancer cell lines at 10 µM | MTT assay, flow cytometry |
Study 2 | Antimicrobial | Effective against Gram-positive/negative bacteria | MIC determination |
Properties
IUPAC Name |
(E)-4-(cyclopropylamino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJTUGAKFMYQEE-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812761 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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